Bienvenue dans la boutique en ligne BenchChem!

Camicinal hydrochloride

Motilin Receptor Agonist Selectivity Panel Non-Macrolide Scaffold

Camicinal hydrochloride (GSK962040 hydrochloride) is a small-molecule, non-macrolide, selective motilin receptor (GPR38) agonist with a pEC50 of 7.9 at recombinant human motilin receptors, representing the first small-molecule motilin receptor agonist clinical candidate. Unlike macrolide-derived motilin agonists (e.g., erythromycin, azithromycin), camicinal was structurally designed to eliminate antibiotic activity, minimize CYP3A4-mediated drug–drug interactions, and provide targeted gastric prokinesis with no significant activity at ghrelin, 5-HT, adrenergic, dopamine, histamine, or adenosine receptors.

Molecular Formula C25H34ClFN4O
Molecular Weight 461.0 g/mol
Cat. No. B8069150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamicinal hydrochloride
Molecular FormulaC25H34ClFN4O
Molecular Weight461.0 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F.Cl
InChIInChI=1S/C25H33FN4O.ClH/c1-19-17-29(14-11-27-19)18-21-7-5-20(6-8-21)15-25(31)30-12-9-23(10-13-30)28-24-4-2-3-22(26)16-24;/h2-8,16,19,23,27-28H,9-15,17-18H2,1H3;1H/t19-;/m0./s1
InChIKeyMZEVMNJFEUATKJ-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Camicinal Hydrochloride (GSK962040): A Non-Macrolide Motilin Receptor Agonist for Targeted Gastric Prokinesis Research and Procurement


Camicinal hydrochloride (GSK962040 hydrochloride) is a small-molecule, non-macrolide, selective motilin receptor (GPR38) agonist with a pEC50 of 7.9 at recombinant human motilin receptors, representing the first small-molecule motilin receptor agonist clinical candidate [1]. Unlike macrolide-derived motilin agonists (e.g., erythromycin, azithromycin), camicinal was structurally designed to eliminate antibiotic activity, minimize CYP3A4-mediated drug–drug interactions, and provide targeted gastric prokinesis with no significant activity at ghrelin, 5-HT, adrenergic, dopamine, histamine, or adenosine receptors [1][2].

Why Macrolide Antibiotics Cannot Replace Camicinal Hydrochloride in Motilin Receptor Research or Clinical Development


Erythromycin, azithromycin, and other macrolide antibiotics that possess ancillary motilin receptor agonist activity cannot substitute for camicinal hydrochloride due to four irreconcilable pharmacological liabilities: (i) macrolides retain antibiotic activity, promoting antimicrobial resistance with prolonged use [1]; (ii) erythromycin is a mechanism-based inhibitor of CYP3A4 (IC50 ≈ 2.9 μM after preincubation), whereas camicinal was explicitly optimized for minimal CYP3A4 inhibition (IC50 > 10 μM) to reduce drug–drug interaction risk [2]; (iii) erythromycin induces tachyphylaxis within 4 weeks of repeated oral dosing through motilin receptor downregulation, a property not reported for camicinal in clinical trials [3]; and (iv) the complex macrocyclic lactone structure of macrolides precludes systematic structure–activity relationship (SAR) optimization, whereas camicinal's simplified non-motilide scaffold enables rational medicinal chemistry development [1].

Quantitative Differentiation Evidence for Camicinal Hydrochloride Versus Closest Motilin Receptor Agonist Comparators


Non-Macrolide Pharmacological Selectivity and Motilin Receptor Potency Versus Erythromycin

At recombinant human motilin receptors expressed in CHO cells, camicinal hydrochloride exhibited a pEC50 of 7.9 ± 0.09 (n = 17 independent determinations), representing approximately 4-fold higher potency than erythromycin (pEC50 7.3 ± 0.29, n = 4) [1]. Camicinal demonstrated no significant agonist or antagonist activity when screened against a broad panel of receptors including ghrelin (GHSR1a), 5-HT subtypes, adrenergic, dopamine, histamine, and adenosine receptors, as well as ion channels (including hERG) and enzymes [1][2]. In contrast, erythromycin retains full antibacterial activity via ribosomal binding and is associated with QT prolongation through hERG channel inhibition [3].

Motilin Receptor Agonist Selectivity Panel Non-Macrolide Scaffold

CYP3A4 Inhibition Liability: Minimal Drug–Drug Interaction Risk Versus Erythromycin

During lead optimization, camicinal was explicitly selected for low CYP3A4 inhibition potential, with initial IC50 values against CYP3A4 measured as significantly greater than 10 μM, the predefined threshold for progression [1]. In contrast, erythromycin is a well-characterized mechanism-based inhibitor of CYP3A4, with an IC50 of 2.9 μM following preincubation with human liver microsomes, and forms a nitrosoalkane metabolite–intermediate complex that irreversibly inactivates the enzyme [2]. This approximately >3.4-fold lower CYP3A4 inhibition liability makes camicinal substantially less likely to cause pharmacokinetic drug–drug interactions in co-administration settings relevant to critically ill or diabetic gastroparesis patients who typically receive polymedication.

CYP3A4 Inhibition Drug–Drug Interaction Metabolic Stability

Prolonged Duration of Cholinergic Facilitation in Gastric Antrum Versus Endogenous Motilin

In rabbit isolated gastric antrum preparations, camicinal hydrochloride (3 μM) produced a prolonged facilitation of cholinergically mediated contractions, with a half-life of decay (T1/2) of 46.9 ± 5.0 min [1]. This was approximately 4.1-fold longer than the short-lived facilitation produced by the endogenous peptide agonist [Nle13]motilin (T1/2 11.4 ± 1.5 min at 0.3 μM) under the same experimental conditions [1]. The maximum amplitude of facilitation reached 248 ± 47% of baseline at 3 μmol/L camicinal in rabbit antrum [2]. This prolonged duration was also observed in human isolated stomach preparations, where the long-lasting facilitation of cholinergic responses by camicinal contrasted with the rapidly fading responses to motilin [3].

Cholinergic Facilitation Duration of Action Gastric Antrum

Regional Gastrointestinal Selectivity: Antrum-Predominant Facilitation Minimizing Off-Target Colonic Activity

In human isolated stomach preparations, camicinal (0.1–30 μM) and motilin (1–300 nM) both acted pre-junctionally to strongly facilitate cholinergic contractions of the antrum (Emax approximately 1000% augmentation for motilin), with markedly smaller effects in the fundus, duodenum, and ileum [1]. Camicinal's effects were described as 'strongly facilitated cholinergic activity in the antrum, with lower activity in fundus and small intestine only' and were almost absent in colon [1][2]. At high concentrations, both agents increased baseline muscle tension in fundus and small intestine, but the predominant physiological facilitation was antrum-restricted [1]. This regional selectivity profile contrasts with the broader GI effects of non-selective prokinetics such as metoclopramide [2].

Regional Selectivity Gastric Antrum Fundus Sparing

Clinical Gastric Emptying Acceleration in Critically Ill and Diabetic Gastroparesis Populations

In a randomized, double-blind, placebo-controlled trial in mechanically ventilated feed-intolerant critically ill patients (n = 23), a single enteral 50 mg dose of camicinal accelerated gastric emptying measured by 13C-octanoic acid breath test half-time (BTt1/2): adjusted geometric mean BTt1/2 decreased from 121 min pre-treatment to 65 min post-treatment (95% CI 0.32, 0.91) when patients without detectable plasma camicinal were excluded [1]. In a separate crossover study in type 1 diabetes mellitus patients with slow gastric emptying (n = 9 analyzable), a single 125 mg oral dose of camicinal reduced gastric half-emptying time by 95 min versus placebo (52 vs. 147 min; P < 0.05), representing a 65% improvement [2]. For context, intravenous erythromycin at 70–200 mg accelerates gastric emptying in critically ill patients but is limited by tachyphylaxis and antibiotic resistance concerns with repeated use [3].

Gastric Emptying Critically Ill Diabetic Gastroparesis

Validated Application Scenarios for Camicinal Hydrochloride Based on Quantitative Differentiation Evidence


Mechanistic Studies of Motilin Receptor Pharmacology Requiring Selective, Non-Antibiotic Tool Compound

Researchers investigating motilin receptor signaling, desensitization, or trafficking in recombinant cell systems or isolated tissue preparations should select camicinal hydrochloride over erythromycin to eliminate confounding effects from macrolide antibiotic activity, hERG channel blockade, or polypharmacology at ghrelin and other GPCRs. The compound's verified lack of activity at ghrelin receptors is particularly critical for studies differentiating motilin- versus ghrelin-mediated effects on gastrointestinal motility and appetite regulation [1]. The non-macrolide scaffold also enables SAR studies on motilin receptor activation without the structural constraints imposed by the erythromycin macrocyclic lactone ring [1].

Preclinical In Vivo Models of Delayed Gastric Emptying Requiring Sustained Prokinetic Efficacy

For in vivo studies in rabbits, dogs, or other species modeling gastroparesis, camicinal hydrochloride's prolonged T1/2 of cholinergic facilitation (46.9 min) compared with the rapidly fading effect of endogenous motilin (11.4 min) [1] supports once-daily dosing paradigms. The compound's oral bioavailability (Fpo ≈ 48%) and linear, dose-proportional pharmacokinetics across 50–150 mg enable predictable plasma exposure in preclinical efficacy models [2]. Conscious rabbit studies at 5 mg/kg IV camicinal demonstrated a significant increase in fecal output over 2 hours, providing a validated in vivo endpoint for GI prokinetic activity [3].

Human Tissue-Based Gastrointestinal Motility Assays Focusing on Antrum-Specific Cholinergic Facilitation

Investigators employing human isolated stomach preparations to study neurogastrointestinal functions should use camicinal hydrochloride when the experimental objective is to selectively facilitate cholinergic contractions in the gastric antrum without confounding activity in fundus or colon. The regional selectivity profile established by Broad et al. (2012) demonstrates that camicinal and motilin both strongly facilitate cholinergic activity in the antrum, with markedly lower effects in fundus and small intestine, and near-absence of activity in colon [1]. This antrum-restricted pharmacology is critical for accurately modeling the physiological regulation of gastric emptying without triggering off-target colonic motility [1].

Drug–Drug Interaction Studies in Polymedicated Disease Models Requiring Low CYP3A4 Perpetrator Liability

For in vivo pharmacology studies in disease models involving polypharmacy—such as diabetic gastroparesis models co-administered with insulin secretagogues, or critically ill models receiving sedatives and vasopressors—camicinal hydrochloride's minimal CYP3A4 inhibition (IC50 > 10 μM) provides a substantially safer tool compound than erythromycin (CYP3A4 IC50 = 2.9 μM) [1][2]. This property is essential for researchers who need to interpret gastric emptying outcomes without the confounding variable of CYP3A4-mediated pharmacokinetic interactions with co-administered agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Camicinal hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.